6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No.: 1251559-56-4
Cat. No.: VC4572675
Molecular Formula: C20H24N4O4S
Molecular Weight: 416.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251559-56-4 |
|---|---|
| Molecular Formula | C20H24N4O4S |
| Molecular Weight | 416.5 |
| IUPAC Name | 6-(azepan-1-ylsulfonyl)-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C20H24N4O4S/c1-28-17-8-6-7-16(13-17)14-24-20(25)23-15-18(9-10-19(23)21-24)29(26,27)22-11-4-2-3-5-12-22/h6-10,13,15H,2-5,11-12,14H2,1H3 |
| Standard InChI Key | XEHYYJBVBDAJAT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |
Introduction
6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one is a novel heterocyclic compound that combines a sulfonamide moiety with a triazolopyridine framework. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Potential Applications
This compound is being researched for its potential applications in medicinal chemistry, particularly due to its unique structure that could interact with various biological targets.
Biological Activities
-
Antimicrobial and Antiviral Properties: Compounds with similar structures have shown promise in antimicrobial and antiviral activities, suggesting potential applications in treating infections.
-
Enzyme Inhibition: The triazolopyridinone moiety may act as a selective enzyme inhibitor, which could be beneficial in cancer therapies.
Research Findings
Research into this compound's efficacy and safety profiles is ongoing. Studies on related compounds have shown promising results in various biological assays, including antimalarial activity for similar triazolopyridine sulfonamides .
Data Table: Related Triazolopyridine Sulfonamides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume